4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;hydrochloride
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Overview
Description
BN82451 is a novel multitargeting hybrid molecule that has shown promise in the treatment of various neurological disorders. It is known for its neuroprotective and anti-inflammatory properties, making it a potential candidate for treating diseases such as Parkinson’s disease, Huntington’s disease, and amyotrophic lateral sclerosis .
Preparation Methods
The synthesis of BN82451 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its purity and efficacy .
Chemical Reactions Analysis
BN82451 undergoes various types of chemical reactions, including:
Oxidation: BN82451 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of BN82451 may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BN82451 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study multitargeting molecules and their interactions with various biological targets.
Biology: BN82451 is used in research to understand its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: The compound has shown promise in treating neurological disorders such as Parkinson’s disease, Huntington’s disease, and amyotrophic lateral sclerosis. .
Industry: BN82451’s neuroprotective and anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents
Mechanism of Action
BN82451 exerts its effects through multiple pathways:
Neuronal Excitotoxicity Inhibition: It acts as a sodium channel blocker, reducing neuronal excitotoxicity.
Oxidative Stress Reduction: BN82451 has antioxidant properties that help in reducing oxidative stress.
Neuroinflammation Inhibition: The compound inhibits cyclooxygenase enzymes, reducing neuroinflammation.
Mitochondrial Protection: BN82451 has mitochondrial protective properties, which contribute to its neuroprotective effects
Comparison with Similar Compounds
BN82451 is unique due to its multitargeting properties, which allow it to act on multiple pathways involved in neuronal death. Similar compounds include:
IRC-082451: A multitargeting molecule that reduces L-DOPA-induced dyskinesias in Parkinsonian primates.
Other Cyclooxygenase Inhibitors: Compounds that inhibit cyclooxygenase enzymes but may not have the same multitargeting properties as BN82451.
BN82451 stands out due to its combination of sodium channel blocking, antioxidant, anti-inflammatory, and mitochondrial protective properties, making it a versatile and promising therapeutic agent .
Properties
CAS No. |
918656-59-4 |
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Molecular Formula |
C18H27ClN2OS |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;hydrochloride |
InChI |
InChI=1S/C18H26N2OS.ClH/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6;/h7-8,10,21H,9,19H2,1-6H3;1H |
InChI Key |
WPWBWGUPSJCKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl |
Origin of Product |
United States |
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